



Application Note: NR160 for High-Throughput Screening of Lipid Droplet Content

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Compound of Interest				
Compound Name:	NR160			
Cat. No.:	B3025737	Get Quote		

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Introduction

Lipid droplets (LDs) are dynamic cellular organelles that serve as central hubs for neutral lipid storage and metabolism. Dysregulation of lipid droplet homeostasis is implicated in a wide range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer. Consequently, the modulation of lipid droplet content has emerged as a promising therapeutic strategy. High-throughput screening (HTS) assays are essential for identifying and characterizing novel compounds that can modulate lipid droplet dynamics. NR160, a fluorescent probe functionally analogous to Nile Red, is a highly sensitive and specific dye for the quantification of intracellular lipid droplets, making it an ideal tool for HTS applications. This application note provides a detailed protocol for the use of NR160 in a 96-well format for the high-throughput quantification of lipid droplet content in mammalian cells.

Principle of the Assay

NR160 is a lipophilic dye that exhibits minimal fluorescence in aqueous environments but becomes intensely fluorescent in hydrophobic environments, such as the neutral lipid core of lipid droplets.[1][2] The fluorescence intensity of NR160 is directly proportional to the amount of neutral lipids stored within the cell. This property allows for the rapid and sensitive quantification of cellular lipid droplet content using fluorescence plate readers, high-content imaging systems, or flow cytometry. The assay is amenable to automation and miniaturization, making it suitable for large-scale screening campaigns.



Data Presentation

The following tables summarize representative quantitative data obtained from a high-throughput screen using an **NR160**-based assay to identify modulators of lipid accumulation in a mammalian cell line (e.g., HepG2).

Table 1: Assay Validation Parameters

Parameter	Value	Description
Z'-factor	0.79 ± 0.13	A measure of assay quality, indicating a large separation between positive and negative controls.[3]
Signal-to-Background (S/B) Ratio	3.2	The ratio of the signal from a positive control to the signal from a negative control.[3]
DMSO Tolerance	< 1%	The maximum concentration of DMSO that does not significantly affect assay performance.[4]
Incubation Time	18 hours	The optimal incubation time for compound treatment to observe a significant change in lipid droplet content.[3]
Cell Seeding Density	50,000 cells/well	The optimal cell density per well in a 96-well plate for the assay.[3]

Table 2: Dose-Response of a Known Lipid Accumulation Inducer (Oleic Acid)



Oleic Acid Concentration (µM)	Mean Fluorescence Intensity (RFU)	Standard Deviation	% of Maximum Response
0	5,231	450	0%
10	15,890	1,230	25%
50	38,765	3,100	78%
100	47,543	3,800	95%
200	49,876	4,100	100%
EC50	~30 μM		

Table 3: Dose-Response of a Known Lipid Accumulation Inhibitor (Compound X) in Oleic Acid-Treated Cells

Compound X Concentration (µM)	Mean Fluorescence Intensity (RFU)	Standard Deviation	% Inhibition
0	49,500	4,000	0%
0.1	45,321	3,600	9%
1	28,765	2,300	42%
10	10,987	900	78%
100	6,123	500	88%
IC50	~2.5 μM		

Experimental Protocols Materials and Reagents

- Mammalian cell line (e.g., HepG2, 3T3-L1)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)



- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Black, clear-bottom 96-well plates
- NR160 (Nile Red) stock solution (1 mg/mL in DMSO)
- Positive control (e.g., Oleic acid)
- Negative control (e.g., vehicle, DMSO)
- Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
- Fluorescence plate reader with excitation/emission wavelengths of ~485/535 nm or ~550/640 nm.[5][6]

Protocol for High-Throughput Screening

- Cell Seeding:
 - Culture mammalian cells to ~80% confluency.
 - Trypsinize and resuspend cells in fresh culture medium.
 - Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well in 100 μL of medium.[3]
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of test compounds and control compounds (positive and negative controls) in cell culture medium. The final DMSO concentration should be below 1%.[4]
 - Carefully remove the medium from the wells and add 100 μL of the compound-containing medium to the respective wells.



Incubate the plate for the desired treatment period (e.g., 18-24 hours) at 37°C in a 5%
 CO₂ incubator.[3]

NR160 Staining:

- Prepare the NR160 staining solution by diluting the 1 mg/mL stock solution in PBS to a final concentration of 1 μ g/mL.
- After compound treatment, gently aspirate the medium from the wells.
- Wash the cells once with 100 μL of PBS.
- Add 100 μL of the NR160 staining solution to each well.
- Incubate the plate at room temperature for 15-30 minutes, protected from light.[5]

• Fluorescence Measurement:

- After incubation, measure the fluorescence intensity using a fluorescence plate reader.
- For neutral lipids, use an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[5] Alternatively, an excitation of ~550 nm and emission of ~640 nm can be used.[6]

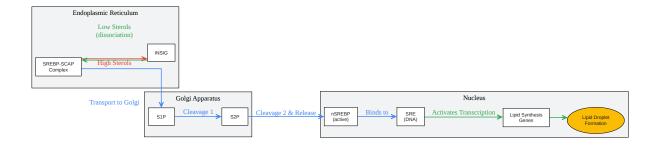
Data Analysis:

- Subtract the average fluorescence of the blank (wells with staining solution but no cells)
 from all measurements.
- Calculate the percentage of lipid accumulation or inhibition relative to the positive and negative controls.
- Generate dose-response curves and calculate EC50 or IC50 values for active compounds.
 [7][8]

Visualizations Signaling Pathways



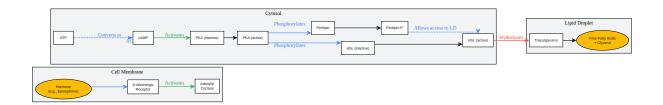
Lipid droplet metabolism is tightly regulated by complex signaling networks. High-throughput screening with **NR160** can be employed to identify compounds that modulate these pathways. Below are diagrams of two key pathways involved in lipid droplet formation and breakdown.



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Caption: SREBP pathway for lipid droplet formation.



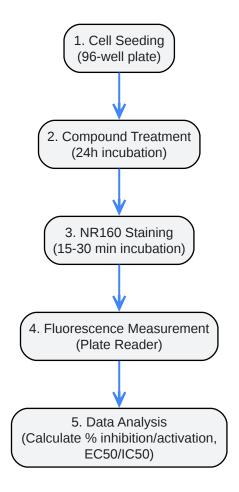


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Caption: PKA-mediated lipolysis pathway.

Experimental Workflow





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Caption: High-throughput screening workflow.

Conclusion

The **NR160**-based assay provides a robust, sensitive, and high-throughput method for the quantitative assessment of intracellular lipid droplet content. Its compatibility with automated liquid handling and plate readers makes it an invaluable tool for drug discovery and research in metabolic diseases and oncology. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers to establish and validate this assay in their own laboratories for the identification of novel modulators of lipid metabolism.

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